molecular formula C11H14O3 B1618580 2-(4-Methylphenyl)-1,3-dioxan-5-ol CAS No. 4757-23-7

2-(4-Methylphenyl)-1,3-dioxan-5-ol

Cat. No.: B1618580
CAS No.: 4757-23-7
M. Wt: 194.23 g/mol
InChI Key: IIDQVIGMKXQUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

1. Synthesis and Electrochemical Properties

2-(4-Methylphenyl)-1,3-dioxan-5-ol serves as a precursor in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds exhibit varied electrochemical and spectroelectrochemical properties due to strong intramolecular interactions between phthalocyanine units. This synthesis approach has implications for developing materials with specific electrical and semiconductor properties (Özer et al., 2007).

2. Catalysed Condensations in Renewable Chemicals

The compound is involved in acid-catalysed condensation with glycerol, leading to the formation of [1,3]dioxan-5-ols. This process is significant for converting glycerol, a renewable material, into novel platform chemicals, potentially useful in various industrial applications (Deutsch et al., 2007).

3. Nucleophilic Substitution and Synthesis Implications

The compound's reactivity in nucleophilic substitution reactions has been studied, highlighting its potential in synthesizing pure glycerides and other organic compounds. These studies provide insights into its use in complex organic synthesis processes (Aneja & Davies, 1974).

4. Application in Chiral NMR Shift Reagents

This compound derivatives have been utilized as chiral solvating agents for determining the enantiomeric excess of compounds via NMR spectroscopy. This application is crucial in stereochemical analysis and the pharmaceutical industry (Enders, Thomas, & Runsink, 1999).

5. Material Science and Organic Photovoltaics

Derivatives of this compound have been used in synthesizing oligophenylenevinylenes for potential use in plastic solar cells. This research is part of the broader effort to develop new materials for renewable energy technologies (Jørgensen & Krebs, 2005).

6. Supramolecular Structures and Crystallography

Studies on the crystal structures of derivatives of this compound contribute to the understanding of molecular interactions and supramolecular architecture, which are essential in the field of crystallography and material science (Jebas et al., 2013).

7. Antioxidant Activity Studies

Exploratory studies have been conducted on the peroxyl-radical-scavenging activity of heterocyclic analogues of this compound. Such research is valuable for understanding the antioxidant properties of these compounds, which could have applications in healthcare and food industries (Stobiecka et al., 2016).

Properties

CAS No.

4757-23-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3

InChI Key

IIDQVIGMKXQUDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2OCC(CO2)O

Canonical SMILES

CC1=CC=C(C=C1)C2OCC(CO2)O

4757-23-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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